Tfmb-(R)-2-HG

Catalog No.
S545092
CAS No.
M.F
C13H11F3O4
M. Wt
288.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tfmb-(R)-2-HG

Product Name

Tfmb-(R)-2-HG

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate

Molecular Formula

C13H11F3O4

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1

InChI Key

UXTLNUGKDZMPTC-SNVBAGLBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TFMB-(R)-2-HG; TFMB (R) 2 HG; TFMB(R)2HG; TFMB R 2 HG; TFMBR2HG;

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

The exact mass of the compound Tfmb-(R)-2-HG is 288.0609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TFMB-(R)-2-HG (CAS 1445700-01-5) is a highly lipophilic, cell-membrane-permeable ester prodrug of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG). Structurally optimized as a trifluoromethylbenzyl ester of the (R)-2-HG lactone, it is designed to bypass the poor lipid bilayer permeability of the highly polar unmodified dicarboxylic acid [1]. Upon intracellular entry, esterases cleave the TFMB group to release high concentrations of active (R)-2-HG. In procurement and assay design, this compound is specifically selected to model isocitrate dehydrogenase (IDH1/2) mutations in intact cells, enabling the robust, dose-dependent competitive inhibition of α-ketoglutarate-dependent dioxygenases, including TET family DNA hydroxylases and KDM family histone demethylases, without requiring complex genetic manipulation [1].

Substituting TFMB-(R)-2-HG with unmodified (R)-2-HG free acid or its sodium salt results in assay failure in intact cell models [1]. Unmodified (R)-2-HG is a highly polar molecule that cannot passively cross the cell membrane, resulting in negligible intracellular accumulation even when applied at millimolar extracellular concentrations [1]. Furthermore, the TFMB ester was specifically structurally optimized to achieve rapid intracellular accumulation of (R)-2-HG to the 1–5 mM range, precisely phenocopying the pathophysiological concentrations observed in IDH-mutant acute myeloid leukemia (AML) and gliomas [2]. Using non-permeable baseline forms completely abolishes the compound's ability to induce cytokine-independent growth or suppress global 5-hydroxymethylcytosine (5hmC) levels in cellular assays [REFS-1, REFS-2].

Intracellular (R)-2-HG Delivery Efficiency

Quantitative GC-MS analysis demonstrates that treating TF-1 cells with 100 µM to 500 µM of TFMB-(R)-2-HG results in dose-dependent intracellular (R)-2-HG accumulation ranging from ~0.8 mM to ~4.0 mM [2]. This robust intracellular delivery effectively mirrors the low-millimolar concentrations found in primary IDH-mutant neoplasms [1]. In contrast, unmodified (R)-2-HG fails to achieve these pathophysiological intracellular concentrations due to membrane impermeability [1].

Evidence DimensionIntracellular (R)-2-HG concentration
Target Compound Data~0.8 mM to ~4.0 mM (at 100-500 µM dosing)
Comparator Or BaselineUnmodified (R)-2-HG (negligible intracellular accumulation)
Quantified DifferenceMillimolar intracellular accumulation vs. near-zero baseline
ConditionsTF-1 erythroleukemia cells treated in vitro

Procuring the TFMB ester is essential for achieving the millimolar intracellular concentrations required to accurately model IDH-mutant metabolism in intact cells.

Stereospecific Induction of Cytokine Independence

In TF-1 erythroleukemia cellular models, which normally require GM-CSF for proliferation, treatment with 100-500 µM TFMB-(R)-2-HG robustly induces cytokine-independent growth and blocks EPO-induced differentiation [1]. Crucially, this effect is highly stereospecific; the comparator enantiomer TFMB-(S)-2-HG fails to promote cytokine independence or block differentiation at any tested concentration [1].

Evidence DimensionInduction of cytokine-independent proliferation
Target Compound DataRobust cytokine independence at 100-500 µM
Comparator Or BaselineTFMB-(S)-2-HG (No induction of cytokine independence)
Quantified DifferenceComplete functional divergence based on stereochemistry
ConditionsTF-1 cells grown in the absence of GM-CSF

Demonstrates that TFMB-(R)-2-HG is a highly specific, functionally validated tool for inducing oncogenic transformation phenotypes in vitro.

Epigenetic Target Inhibition (TET2)

TFMB-(R)-2-HG acts as a potent competitive inhibitor of TET2 DNA hydroxylases in intact cells. LC-MS quantification reveals that treatment of TF-1 cells with 500 µM TFMB-(R)-2-HG (yielding ~4 mM intracellular (R)-2-HG) significantly suppresses global 5hmC levels, directly phenocopying the epigenetic silencing observed in IDH1/2 mutant cancers [1]. Lower doses (100-250 µM) induce transformation phenotypes but do not achieve the ~5 mM IC50 threshold required for global 5hmC suppression [1].

Evidence DimensionGlobal 5hmC suppression
Target Compound DataSignificant suppression at 500 µM dosing
Comparator Or BaselineVehicle control / low-dose treatment (no global suppression)
Quantified DifferenceDose-dependent epigenetic silencing linked to intracellular concentration
ConditionsTF-1 cells treated for 21 days

Provides buyers with a validated dosing threshold (500 µM) required to achieve global DNA hypermethylation and TET2 inhibition in cellular assays.

In Vitro Modeling of IDH1/2 Mutant Cancers

Because it reliably achieves millimolar intracellular concentrations, TFMB-(R)-2-HG is the optimal reagent for phenocopying IDH-mutant acute myeloid leukemia (AML) and gliomas in wild-type cell lines, bypassing the need for complex genetic knock-ins [1].

Screening Assays for α-Ketoglutarate-Dependent Dioxygenase Inhibitors

The compound is ideal for use in intact-cell screening assays to study the competitive inhibition of TET family DNA hydroxylases and KDM family histone demethylases (e.g., KDM5A/C/D), providing a controlled method to induce epigenetic hypermethylation [2].

Differentiation Blockade and Stemness Assays

Due to its validated ability to block EPO-induced differentiation in TF-1 cells and estrogen-withdrawal differentiation in SCF ER-Hoxb8 cells, it is highly recommended for assays investigating hematopoietic stem cell differentiation blocks and leukemogenesis [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Exact Mass

288.06094331 Da

Monoisotopic Mass

288.06094331 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Losman JA, Looper RE, Koivunen P, Lee S, Schneider RK, McMahon C, Cowley GS, Root DE, Ebert BL, Kaelin WG Jr. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science. 2013 Mar 29;339(6127):1621-5. doi: 10.1126/science.1231677. Epub 2013 Feb 7. PubMed PMID: 23393090; PubMed Central PMCID: PMC3836459.

Explore Compound Types